

3,5-Bis(trifluoromethyl)benzoic acid molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)benzoic acid

Cat. No.: B123164

[Get Quote](#)

An In-depth Technical Guide to **3,5-Bis(trifluoromethyl)benzoic Acid**

Introduction

3,5-Bis(trifluoromethyl)benzoic acid is a halogenated derivative of benzoic acid characterized by the presence of two highly electronegative trifluoromethyl groups attached to the aromatic ring.^[1] This substitution pattern significantly influences the compound's physicochemical properties, such as acidity and lipophilicity, making it a crucial intermediate in various chemical syntheses.^[2] It is particularly valued in the pharmaceutical industry as a key building block for synthesizing pharmacologically active compounds, notably substance P (neurokinin-1) receptor antagonists, which have applications in treating inflammatory diseases, psychiatric disorders, and emesis.^{[3][4][5]} This document provides a comprehensive overview of its molecular structure, properties, and a detailed experimental protocol for its synthesis.

Molecular Structure and Properties

The molecular structure of **3,5-Bis(trifluoromethyl)benzoic acid** consists of a benzene ring substituted with a carboxylic acid group and two trifluoromethyl groups at the meta positions. The strong electron-withdrawing nature of the trifluoromethyl groups enhances the acidity of the carboxylic acid proton.

Chemical Identifiers and Molecular Weight:

- IUPAC Name: **3,5-bis(trifluoromethyl)benzoic acid**[\[6\]](#)
- CAS Number: 725-89-3[\[7\]](#)[\[8\]](#)
- Molecular Formula: C₉H₄F₆O₂[\[4\]](#)[\[7\]](#)[\[9\]](#)
- Molecular Weight: 258.12 g/mol [\[4\]](#)[\[6\]](#)[\[8\]](#)[\[10\]](#)
- Canonical SMILES: C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)O[\[6\]](#)
- InChI Key: HVFQJWGYVXKLTE-UHFFFAOYSA-N[\[7\]](#)[\[8\]](#)

The key physicochemical properties of **3,5-Bis(trifluoromethyl)benzoic acid** are summarized in the table below for easy reference.

Property	Value	Source(s)
Physical State	White to light yellow crystalline powder	[1] [3] [4]
Melting Point	142-143 °C (lit.)	[1] [3] [4] [9]
Boiling Point	223.9 °C at 760 mmHg	[1]
Density	1.42 g/cm ³	[1] [9]
pKa	3.34 ± 0.10 (Predicted)	[1]
Solubility	Slightly soluble in water; Soluble in DMSO, Methanol	[1] [3] [9]
Flash Point	89.2 °C	[1]
Vapor Pressure	0.0537 mmHg at 25°C	[1] [9]

Applications in Drug Development

3,5-Bis(trifluoromethyl)benzoic acid serves as a vital synthetic intermediate in the development of pharmaceuticals.[\[3\]](#)[\[11\]](#) The trifluoromethyl groups are known to enhance properties such as metabolic stability and membrane permeability of drug candidates.[\[2\]](#) Its primary application is in the synthesis of substance P (neurokinin-1) receptor antagonists, a

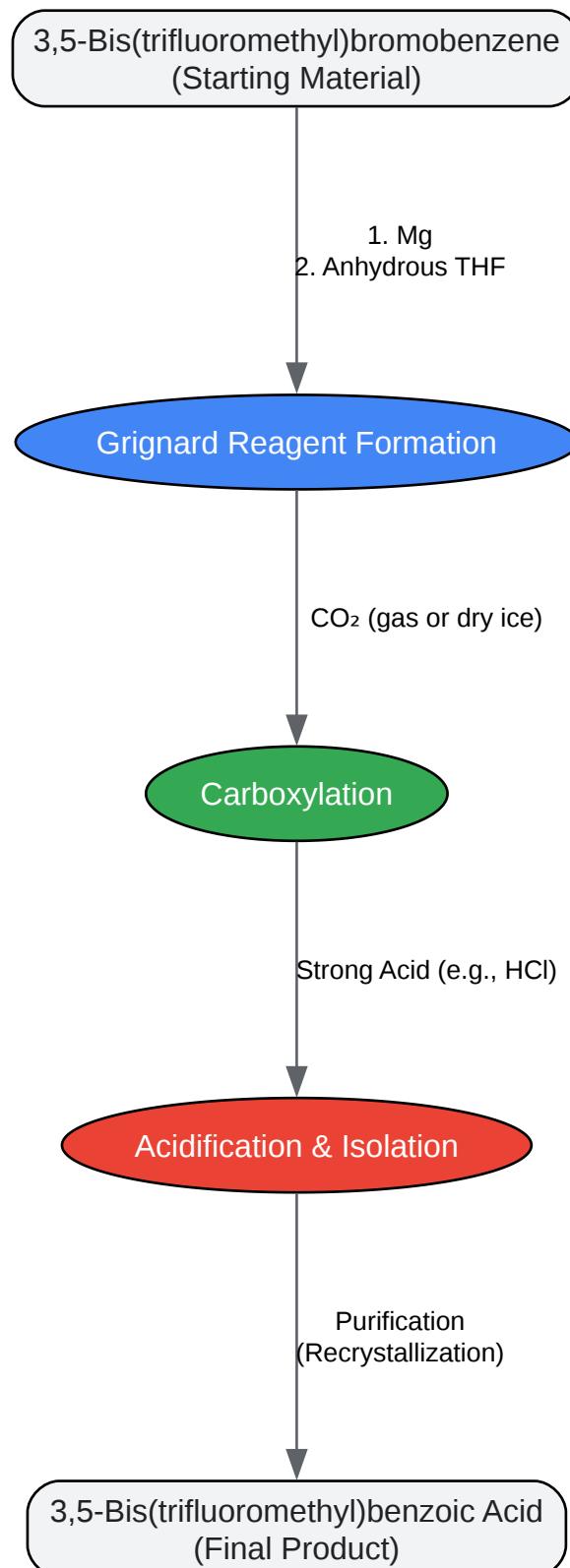
class of drugs investigated for their therapeutic potential in managing conditions like chemotherapy-induced nausea and vomiting, and major depressive disorder.[3][5] It is also a known major metabolite of certain 3,5-bis(trifluoromethyl)benzyl ethers.[1][3][12]

Experimental Protocol: Synthesis via Grignard Reaction

A robust and high-yield synthesis of **3,5-bis(trifluoromethyl)benzoic acid** can be achieved through a Grignard reaction, followed by carboxylation.[5] This process is amenable to scale-up for industrial production.[5]

Objective: To synthesize **3,5-bis(trifluoromethyl)benzoic acid** from 3,5-bis(trifluoromethyl)bromobenzene.

Materials:


- 3,5-bis(trifluoromethyl)bromobenzene
- Magnesium (Mg) turnings
- Tetrahydrofuran (THF), anhydrous
- Carbon dioxide (CO₂), gas or dry ice
- Hydrochloric acid (HCl), strong aqueous solution
- Anhydrous diethyl ether (for Grignard formation if preferred over THF)
- Water

Methodology:

- Grignard Reagent Formation:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add anhydrous tetrahydrofuran (THF) to the flask.

- Slowly add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF to the magnesium suspension via the dropping funnel.
- The reaction is initiated, often indicated by a gentle reflux. The mixture is typically stirred until the magnesium is consumed, resulting in the formation of the Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide.[5]
- Carboxylation:
 - Cool the solution of the newly formed Grignard reagent in an ice bath.
 - Introduce carbon dioxide gas by bubbling it through the solution or by carefully adding crushed dry ice in small portions.[5] A moderate exotherm may be observed.[5]
 - Continue the addition of CO₂ until the exothermic reaction ceases. Stir the resulting thick slurry for an additional period to ensure complete reaction.
- Acidification and Isolation:
 - Once the carboxylation is complete, carefully quench the reaction mixture by pouring it into a beaker containing a mixture of ice and a strong acid, such as hydrochloric acid.[5]
 - This step protonates the carboxylate salt to form the desired **3,5-bis(trifluoromethyl)benzoic acid**, which may precipitate out of the aqueous solution.
- Purification:
 - The crude product can be collected by filtration.
 - Further purification is achieved by recrystallization from an appropriate solvent system to yield high-purity **3,5-bis(trifluoromethyl)benzoic acid**.[5]

The workflow for this synthesis is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3,5-bis(trifluoromethyl)benzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,5-Bis(trifluoromethyl)benzoic acid | 725-89-3 [chemicalbook.com]
- 4. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]
- 5. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 6. 3,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 12889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]
- 8. 3,5-Bis(trifluoromethyl)benzoic acid 98 725-89-3 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. scbt.com [scbt.com]
- 11. 3,5-Bis(trifluoromethyl)benzoic acid 98 725-89-3 [sigmaaldrich.com]
- 12. usbio.net [usbio.net]
- To cite this document: BenchChem. [3,5-Bis(trifluoromethyl)benzoic acid molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123164#3-5-bis-trifluoromethyl-benzoic-acid-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com